[(Octadec-17-en-1-yl)oxy]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadec-17-en-1-yl)oxy]benzene typically involves the reaction of benzene with octadec-17-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the etherification process. The general reaction can be represented as follows:
[ \text{C}6\text{H}5\text{OH} + \text{C}{18}\text{H}{35}\text{OH} \rightarrow \text{C}6\text{H}5\text{O}\text{C}{18}\text{H}{35} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Octadec-17-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadec-17-en-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt) are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of octadec-17-en-1-one or octadec-17-en-1-oic acid.
Reduction: Formation of octadec-17-ylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
[(Octadec-17-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Octadec-17-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
[(Octadec-17-en-1-yl)oxy]benzene can be compared with other alkylbenzenes and alkyl ethers. Similar compounds include:
[(Octadec-17-en-1-yl)oxy]toluene: Similar structure but with a methyl group on the benzene ring.
[(Octadec-17-en-1-yl)oxy]phenol: Similar structure but with a hydroxyl group on the benzene ring.
[(Octadec-17-en-1-yl)oxy]anisole: Similar structure but with a methoxy group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the long alkyl chain, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
octadec-17-enoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h2,17-19,21-22H,1,3-16,20,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRTSIIRDGIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587776 |
Source
|
Record name | [(Octadec-17-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813460-71-8 |
Source
|
Record name | [(Octadec-17-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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